9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal
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Overview
Description
9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is a synthetic organic compound characterized by the presence of a fluorophenyl group and a series of conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal typically involves multi-step organic reactions. One common method includes the use of 2-fluorophenylboronic acid as a starting material, which undergoes Suzuki-Miyaura coupling to form the desired product . The reaction conditions often involve palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into saturated aldehydes or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated aldehydes or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological macromolecules .
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorophenyl group can enhance the bioavailability and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .
Mechanism of Action
The mechanism of action of 9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The conjugated double bonds may also play a role in electron transfer processes, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Used in similar synthetic routes and has comparable reactivity.
2-Fluorophenyl isocyanate: Shares the fluorophenyl group but differs in its functional groups and reactivity.
Flubrotizolam: Contains a fluorophenyl group and is used in medicinal chemistry.
Uniqueness
9-(2-Fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal is unique due to its extended conjugated system and specific substitution pattern. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
83464-73-7 |
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Molecular Formula |
C17H17FO |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
9-(2-fluorophenyl)-3,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C17H17FO/c1-14(6-5-7-15(2)12-13-19)10-11-16-8-3-4-9-17(16)18/h3-13H,1-2H3 |
InChI Key |
SDSZRCHQJJOWRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC=C(C)C=CC1=CC=CC=C1F |
Origin of Product |
United States |
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